molecular formula C23H13BrN4O4 B10871273 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B10871273
M. Wt: 489.3 g/mol
InChI Key: BVORJXNVLBIIQR-PDGQHHTCSA-N
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Description

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a brominated indole moiety, and a nitrophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C23H13BrN4O4

Molecular Weight

489.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C23H13BrN4O4/c24-13-5-10-20-17(11-13)18(22(29)26-20)12-21-25-19-4-2-1-3-16(19)23(30)27(21)14-6-8-15(9-7-14)28(31)32/h1-12H,(H,26,29)/b18-12-

InChI Key

BVORJXNVLBIIQR-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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